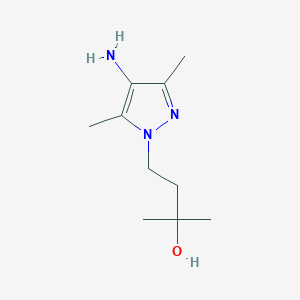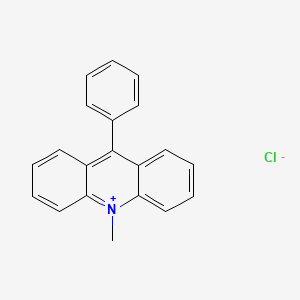
(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 3-fluorobenzene, which can be coupled with the intermediate formed in the previous step using a palladium-catalyzed cross-coupling reaction.
Formation of the oxobutanoic acid moiety: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the oxobutanoic acid moiety may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of specific biochemical pathways, which can lead to changes in cellular function or signaling.
Comparación Con Compuestos Similares
®-4-(Tert-butoxy)-2-(3-chlorophenyl)-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
®-4-(Tert-butoxy)-2-(3-bromophenyl)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
®-4-(Tert-butoxy)-2-(3-methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C14H17FO4 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
(2R)-2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clave InChI |
YJRHVBGTYHMJJV-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)



![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)




